2-Fluoro-5-methylbenzonitrile

Catalog No.
S717975
CAS No.
64113-84-4
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylbenzonitrile

CAS Number

64113-84-4

Product Name

2-Fluoro-5-methylbenzonitrile

IUPAC Name

2-fluoro-5-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3

InChI Key

CMAOLVNGLTWICC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)C#N

Synonyms

2-Fluoro-5-methyl-benzonitrile; 2-Fluoro-5-methylbenzonitrile; 3-Cyano-4-fluorotoluene; 5-Methyl-2-fluorobenzonitrile

Canonical SMILES

CC1=CC(=C(C=C1)F)C#N

Synthesis and Characterization:

-Fluoro-5-methylbenzonitrile is a relatively new aromatic compound, and research efforts have focused on its synthesis and characterization. Studies have reported various methods for its preparation, including:

  • Palladium-catalyzed fluorination of 5-methylbenzonitrile [].
  • Sandmeyer reaction of 2-amino-5-methylbenzonitrile [].

These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Potential Applications:

While the specific applications of 2-Fluoro-5-methylbenzonitrile are still under exploration, its unique structure suggests potential applications in various scientific research fields:

  • Pharmaceutical Research: The presence of the nitrile and fluorine functional groups makes it a potential candidate for the development of new drugs []. However, further research is needed to explore its specific biological activity and potential therapeutic effects.
  • Material Science: The aromatic ring and the nitrile group can contribute to interesting properties like thermal stability and electrical conductivity, making it a potential candidate for the development of new materials like polymers or organic conductors []. However, more research is required to understand its specific material properties and potential applications.

Current Research Trends:

The current research on 2-Fluoro-5-methylbenzonitrile is limited, and further studies are needed to explore its full potential. Some potential areas of future research include:

  • Investigating its biological activity and potential for drug development.
  • Studying its material properties and potential applications in material science.
  • Exploring its reactivity and potential use as a building block in organic synthesis.
  • Origin: There is limited information available regarding the natural occurrence of 2-Fluoro-5-methylbenzonitrile. It is likely synthesized in a laboratory setting for research purposes [].
  • Significance: Research on 2-Fluoro-5-methylbenzonitrile appears to be scarce. However, due to its structure, it might hold potential as a building block in the synthesis of more complex molecules or act as a precursor for the development of functional materials [].

Molecular Structure Analysis

2-Fluoro-5-methylbenzonitrile consists of a benzene ring (six-membered carbon ring) with a fluorine atom attached at the second position and a methyl group (CH3) attached at the fifth position. Additionally, a nitrile group (C≡N) is bonded to the first carbon atom of the benzene ring. This structure gives the molecule several key features:

  • Aromatic character: The presence of the six-membered carbon ring with alternating single and double bonds grants the molecule aromaticity, leading to unique stability and reactivity.
  • Polar functional groups: The fluorine atom and the nitrile group are both electron-withdrawing, influencing the electronic properties of the molecule.

Chemical Reactions Analysis

  • Synthesis: As with many aromatic nitriles, 2-Fluoro-5-methylbenzonitrile could potentially be synthesized via Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) salt. The specific precursors for this synthesis would depend on the desired regioselectivity (placement of the fluorine and methyl groups).
  • Substitution reactions: The fluorine atom and the nitrile group might be susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature [].
  • Melting point and boiling point: Expected to be moderate to high due to the aromatic ring and the nitrile group [].
  • Solubility: Relatively insoluble in water due to the nonpolar aromatic ring, but potentially soluble in organic solvents [].
  • Potential biological activity: The presence of the fluorine atom and the nitrile group could grant the molecule some biological activity, but this is purely speculative and requires investigation.
  • Toxicology: Aromatic nitriles can be toxic upon inhalation, ingestion, or skin contact.
  • Flammability: Likely flammable, similar to other organic compounds [].
  • Reactivity: Nitrile groups can be reactive under certain conditions. It is advisable to consult safety data sheets (SDS) of closely related compounds before handling 2-Fluoro-5-methylbenzonitrile.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-methylbenzonitrile

Dates

Modify: 2023-08-15

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